1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate
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Overview
Description
1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is characterized by its unique azetidinone scaffold, which is a four-membered lactam ring, and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the azetidinone intermediate with isopropyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative and tubulin-destabilizing effects in cancer cells.
Pharmaceutical Sciences: The compound is being explored as a potential drug candidate for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Biological Research: It is used in studies to understand the molecular mechanisms of tubulin inhibition and cell cycle arrest.
Mechanism of Action
The mechanism of action of 1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate is unique due to its specific combination of the azetidinone ring and the prop-2-enoyl and carbamate groups. This unique structure contributes to its potent biological activities, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Properties
IUPAC Name |
(1-prop-2-enoylazetidin-3-yl) N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-9(13)12-5-8(6-12)15-10(14)11-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWNOHYGBIKASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1CN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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